molecular formula C12H20N4O4 B2914925 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid CAS No. 2379946-95-7

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid

Cat. No.: B2914925
CAS No.: 2379946-95-7
M. Wt: 284.316
InChI Key: HPUFZSKNBGDKMV-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and an oxalic acid moiety

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with the appropriate pyrazole derivative and pyrrolidine precursor.

  • One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with N-methylpyrrolidin-3-amine under reductive amination conditions.

  • The reaction typically requires a reducing agent such as sodium cyanoborohydride and a solvent like methanol.

Industrial Production Methods:

  • Industrial production may involve optimizing the synthetic route for large-scale synthesis, ensuring cost-effectiveness and high yield.

  • Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the pyrrolidine ring.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrolidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation products may include pyrazole-4-carboxylic acids or pyrrolidin-3-ones.

  • Reduction products may include reduced pyrazoles or pyrrolidines.

  • Substitution products can vary widely depending on the nucleophile used.

Chemistry:

  • The compound can be used as a building block in the synthesis of more complex heterocyclic compounds.

  • It may serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology:

  • Potential biological activity may be explored in drug discovery, particularly in targeting enzymes or receptors.

  • The compound could be used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine:

  • Research into the compound's pharmacological properties may reveal potential therapeutic applications.

  • It could be investigated for its effects on various biological pathways and its potential as a lead compound in drug development.

Industry:

  • The compound may find use in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors. The pyrazole and pyrrolidine rings may play a role in binding to these targets, influencing their activity.

Comparison with Similar Compounds

  • N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but lacks the oxalic acid moiety.

  • N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Similar pyrazole ring but different substituents on the phenyl group.

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine: Similar pyrazole ring with different methyl groups.

Uniqueness:

  • The presence of the oxalic acid moiety in N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid distinguishes it from similar compounds, potentially affecting its reactivity and biological activity.

Properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-3-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.C2H2O4/c1-13(10-3-4-11-6-10)7-9-5-12-14(2)8-9;3-1(4)2(5)6/h5,8,10-11H,3-4,6-7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUFZSKNBGDKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C2CCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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